6-Chloro-4-nitro-pyridine-3-carbaldehyde

Catalog No.
S12801545
CAS No.
M.F
C6H3ClN2O3
M. Wt
186.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-4-nitro-pyridine-3-carbaldehyde

Product Name

6-Chloro-4-nitro-pyridine-3-carbaldehyde

IUPAC Name

6-chloro-4-nitropyridine-3-carbaldehyde

Molecular Formula

C6H3ClN2O3

Molecular Weight

186.55 g/mol

InChI

InChI=1S/C6H3ClN2O3/c7-6-1-5(9(11)12)4(3-10)2-8-6/h1-3H

InChI Key

SCVZLIBVQKLDNO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)C=O)[N+](=O)[O-]

6-Chloro-4-nitro-pyridine-3-carbaldehyde is an organic compound with the molecular formula C6H3ClN2O3C_6H_3ClN_2O_3 and a molecular weight of approximately 186.55 g/mol. It features a pyridine ring substituted with a chlorine atom at the 6-position and a nitro group at the 4-position, along with an aldehyde functional group at the 3-position. This compound is characterized by its pale yellow crystalline appearance and is soluble in polar solvents, making it suitable for various chemical applications .

Typical of aldehydes and nitro compounds:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, such as amines or alcohols, to form corresponding derivatives.
  • Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride or iron in acidic conditions.
  • Electrophilic Substitution: The aromatic nature of the pyridine allows for electrophilic substitution reactions, where other substituents can be introduced onto the ring under appropriate conditions.

Several synthesis methods have been proposed for 6-chloro-4-nitro-pyridine-3-carbaldehyde:

  • Nitration of Pyridine Derivatives: Starting from 6-chloropyridine, nitration using a mixture of nitric and sulfuric acids can introduce the nitro group at the 4-position.
  • Formylation: The introduction of the aldehyde functionality can be achieved through formylation reactions, such as Vilsmeier-Haack reaction, where phosphorus oxychloride and dimethylformamide are used to convert the nitropyridine into its corresponding carbaldehyde.
  • Stepwise Synthesis: A multi-step synthesis involving chlorination, nitration, and subsequent formylation could also yield this compound.

6-Chloro-4-nitro-pyridine-3-carbaldehyde has potential applications in:

  • Pharmaceuticals: As a building block in the synthesis of various medicinal compounds due to its functional groups that allow for further derivatization.
  • Agricultural Chemicals: Its antimicrobial properties may lend themselves to use in agrochemicals.
  • Research: As a reagent in organic synthesis and chemical research, particularly in studies involving pyridine derivatives.

Interaction studies involving 6-chloro-4-nitro-pyridine-3-carbaldehyde primarily focus on its reactivity with biological targets and other chemical species. Research indicates that compounds with similar structures may interact with enzymes or receptors due to their electrophilic nature. Understanding these interactions is crucial for assessing potential therapeutic effects and toxicity .

Several compounds share structural similarities with 6-chloro-4-nitro-pyridine-3-carbaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
6-ChloronicotinaldehydeC6H4ClNOC_6H_4ClNOLacks nitro group; contains only one nitrogen
2-Chloro-4-methyl-3-nitropyridineC7H7ClN2O2C_7H_7ClN2O2Different substitution pattern on pyridine
6-Chloro-4-methoxypyridine-3-carbaldehydeC7H8ClNO2C_7H_8ClNO2Contains methoxy instead of nitro group
2-Chloro-5-methyl-3-nitropyridineC7H8ClN2O2C_7H_8ClN2O2Similar nitro group but different position

The unique combination of a chloro, nitro, and aldehyde functional groups in 6-chloro-4-nitro-pyridine-3-carbaldehyde distinguishes it from these similar compounds, offering diverse reactivity and potential applications in synthetic chemistry and pharmacology .

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Exact Mass

185.9832197 g/mol

Monoisotopic Mass

185.9832197 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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